molecular formula C19H16N4O4S B7173932 3-(4-Methylsulfonylphenyl)-5-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-oxadiazole

3-(4-Methylsulfonylphenyl)-5-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-oxadiazole

Cat. No.: B7173932
M. Wt: 396.4 g/mol
InChI Key: JFJJQNBMBAJXAB-UHFFFAOYSA-N
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Description

3-(4-Methylsulfonylphenyl)-5-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a methylsulfonylphenyl group and an oxadiazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylsulfonylphenyl)-5-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the Methylsulfonylphenyl Group: This step involves the sulfonation of a phenyl ring followed by methylation to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenyl groups, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers investigate its efficacy and mechanism of action in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(4-Methylsulfonylphenyl)-5-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the compound’s application. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylsulfonylphenyl)-1,2,4-oxadiazole: Lacks the additional oxadiazole ring and phenyl group.

    5-Phenyl-1,3,4-oxadiazole: Contains the oxadiazole ring but lacks the methylsulfonylphenyl group.

    4-Methylsulfonylphenyl-1,2,4-oxadiazole: Similar structure but different substitution pattern.

Uniqueness

What sets 3-(4-Methylsulfonylphenyl)-5-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-oxadiazole apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-5-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-28(24,25)15-9-7-13(8-10-15)18-20-16(27-23-18)11-12-17-21-22-19(26-17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJJQNBMBAJXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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